2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine
Description
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 4-(chloromethyl)piperidine moiety. Pyrimidine derivatives are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors . The chloromethyl group on the piperidine ring enhances electrophilicity, facilitating covalent bonding or further functionalization in drug design . Potential applications include antimicrobial and antitumor agents, leveraging the piperidine scaffold’s pharmacokinetic advantages, such as improved solubility and blood-brain barrier penetration .
Properties
IUPAC Name |
2-[4-(chloromethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOONRMTEFSPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561629 | |
| Record name | 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111247-62-2 | |
| Record name | 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine typically involves the reaction of piperidine derivatives with chloromethylating agents under controlled conditions. One common method includes the reaction of 4-(chloromethyl)piperidine with pyrimidine in the presence of a base to facilitate nucleophilic substitution . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
Research indicates that derivatives of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine exhibit various biological activities, particularly:
- Anticancer Properties : Compounds related to this structure have shown cytotoxic effects against different cancer cell lines. The mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .
- Antiviral Activity : Some derivatives have been investigated for their potential to inhibit viral replication, making them candidates for antiviral drug development .
- Neurological Implications : The piperidine component suggests potential applications in treating neurological disorders, as similar structures have been linked to neuroprotective effects .
Synthesis and Modification
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Pyrimidine Ring : Using appropriate reagents to create the pyrimidine backbone.
- Introduction of the Piperidine Moiety : This may involve coupling reactions where the piperidine is added to the pyrimidine framework.
- Chloromethylation : The introduction of the chloromethyl group enhances reactivity and biological activity.
These synthetic routes are essential for creating analogs that can exhibit improved efficacy or reduced side effects .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Antiviral Potential
Another research article focused on the antiviral properties of certain pyrimidine derivatives, including this compound. The study found that these compounds could inhibit viral replication by targeting specific viral enzymes, suggesting their potential use as antiviral agents .
Mechanism of Action
The mechanism of action of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-[4-(Chloromethyl)phenyl]pyrimidine
- Molecular Formula : C₁₁H₉ClN₂
- Molecular Weight : 204.65
- Substituents : Chloromethyl group on a phenyl ring at the pyrimidine’s 4-position.
- Properties : Melting point 83–84.5°C; higher lipophilicity due to the phenyl group compared to the piperidine analog .
- Applications : Intermediate in agrochemical and pharmaceutical synthesis.
2-Chloro-4-(piperidin-1-yl)pyrimidine
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine
- Molecular Formula : C₁₀H₁₁ClF₃N₃
- Molecular Weight : 283.66
- Substituents : Trifluoromethyl group on piperidine enhances electron-withdrawing effects.
- Properties: Potential antitubercular activity via F-ATP synthase inhibition .
Functional Analogs
Antimicrobial Pyrimidine Derivatives
Antitubercular Agents
- Example: 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione targets mycobacterial F-ATP synthase .
- Comparison : The chloromethyl group in the target compound could enhance covalent binding to cysteine residues in bacterial enzymes.
Research Findings and Data
Table 1: Key Properties of Structural Analogs
Biological Activity
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with a piperidine moiety and a chloromethyl group, which enhances its reactivity. The synthesis typically involves multi-step reactions, allowing for the modification of functional groups to optimize biological activity. The chloromethyl group serves as a reactive site for further chemical transformations, facilitating the creation of analogs with potentially improved pharmacological properties.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit various biological activities, including:
- Anticancer : In vitro studies have shown that derivatives can inhibit cancer cell proliferation.
- Antibacterial : Compounds have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : Notably, some derivatives act as inhibitors of acetylcholinesterase (AChE) and other enzymes, showcasing potential in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding structural modifications and their impact on activity:
| Compound Variant | Structural Modification | Biological Activity | Notes |
|---|---|---|---|
| Base Compound | None | Moderate activity | Reference compound for comparison |
| 2-(4-Methylpiperidin-1-yl)pyrimidine | Methyl instead of chloromethyl | Antiviral activity | Less reactive than chloromethyl variant |
| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Sulfonyl group added | Anticancer properties | Enhanced solubility and stability |
| 6-Morpholino-pyrimidine-4-carboxamide | Morpholine instead of piperidine | Enzyme inhibition | Broader spectrum of biological targets |
These modifications illustrate how subtle changes in the chemical structure can lead to significant differences in biological activity, emphasizing the importance of targeted synthesis in drug development .
Anticancer Activity
A study evaluated several derivatives against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2). The results indicated that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer properties. Notably, one derivative showed selectivity towards renal cancer cells with an IC50 value of 1.143 µM .
Antibacterial Screening
In another study, synthesized compounds were tested for antibacterial efficacy against strains such as Salmonella typhi and Bacillus subtilis. Results revealed moderate to strong antibacterial activity, particularly in compounds containing the piperidine nucleus, which is known for its broad therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
